

# "Dimethyl 2-(4-chloro-2-nitrophenyl)malonate" molecular weight

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## Compound of Interest

Compound Name: *Dimethyl 2-(4-chloro-2-nitrophenyl)malonate*

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An In-depth Technical Guide to **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is a substituted malonate ester that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive malonate core flanked by an electronically-activated aromatic ring, makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its current and potential applications, particularly in the realm of drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical, experience-driven insights to empower researchers in leveraging this compound to its full potential.

## Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is no exception. Its reactivity and utility are direct consequences of its distinct chemical architecture.

## Key Compound Data

All quantitative and identifying data for the compound are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Weight	287.65 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	147124-32-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate	<a href="#">[1]</a>
Canonical SMILES	<chem>COC(=O)C(C1=C(C=C(C=C1)Cl)[O-])C(=O)OC</chem>	<a href="#">[1]</a>
Purity (Typical)	≥98%	<a href="#">[5]</a>
Physical Form	Solid	<a href="#">[6]</a>

## Structural Analysis and Reactivity Insights

The utility of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** stems from three key structural motifs:

- **The Malonate Ester Core:** The two ester groups flank a central carbon atom, rendering the α-protons acidic. This allows for easy deprotonation to form a stable, nucleophilic enolate, which is fundamental to carbon-carbon bond formation.[\[1\]](#)
- **The Nitro Group (-NO<sub>2</sub>):** Positioned ortho to the point of attachment, this powerful electron-withdrawing group significantly activates the aromatic ring. This activation is crucial for the compound's synthesis via nucleophilic aromatic substitution and influences the reactivity of the ring in subsequent transformations.[\[1\]](#)
- **The Chloro Group (-Cl):** Located para to the malonate substituent, the chlorine atom serves two roles. It influences the electronic properties of the ring and can act as a leaving group or

a handle for cross-coupling reactions, such as the Heck reaction, under specific conditions.

[1]

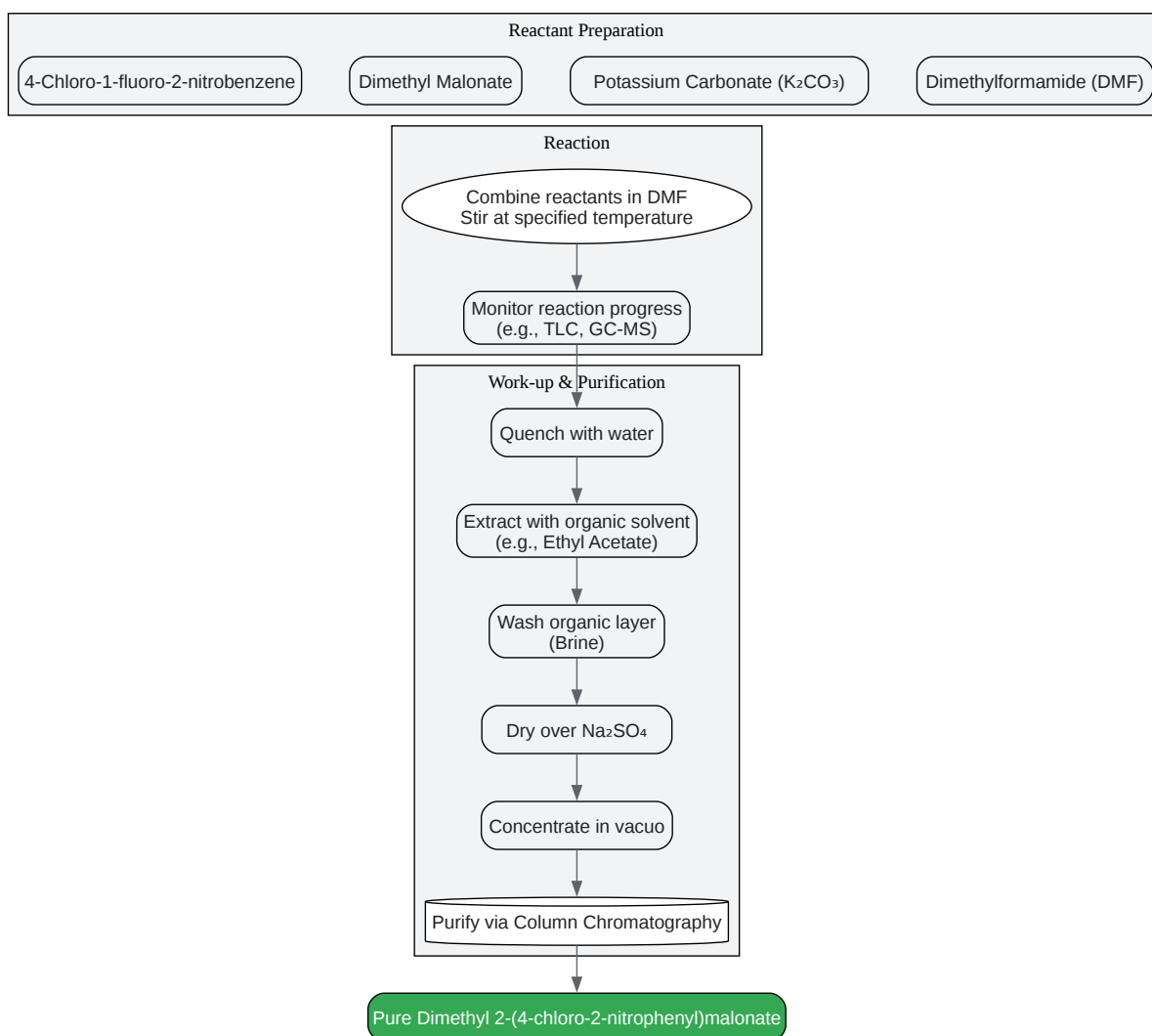
This combination makes the molecule a potent precursor, particularly in creating complex heterocyclic systems and as a building block for protein degraders.[1][5]

## Synthesis Protocol and Mechanistic Rationale

The synthesis of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is typically achieved via a nucleophilic aromatic substitution ( $S_NAr$ ) reaction. The protocol described below is based on established literature procedures and includes explanations for key experimental choices, ensuring a reproducible and high-yielding outcome.[7]

## Experimental Workflow: Synthesis

This diagram outlines the procedural flow from starting materials to the purified final product.



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Caption: Workflow for the synthesis of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**.

## Step-by-Step Methodology

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq), dimethyl malonate (1.0 eq), and potassium carbonate (3.0 eq).<sup>[7]</sup>
  - **Causality:** A 3-fold excess of potassium carbonate is used. It acts as a base to deprotonate the dimethyl malonate, generating the active nucleophile. The excess ensures the reaction goes to completion.
- **Solvent Addition:** Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 1.25 M with respect to the limiting reagent.<sup>[7]</sup>
  - **Causality:** DMF is the solvent of choice because it is polar and aprotic. It effectively solvates the potassium cation but poorly solvates the malonate anion, increasing its nucleophilicity. Its high boiling point is also suitable for heated reactions if required.
- **Reaction:** Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
  - **Self-Validation:** The crude product should be purified by flash column chromatography on silica gel to yield the pure compound as a solid.<sup>[7]</sup>
- **Characterization:** Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Reaction Mechanism: Nucleophilic Aromatic Substitution ( $\text{S}_\text{N}\text{Ar}$ )

The synthesis proceeds via the  $S_NAr$  pathway, which is characteristic of electron-deficient aromatic rings.

Caption: Simplified  $S_NAr$  mechanism for the synthesis reaction.

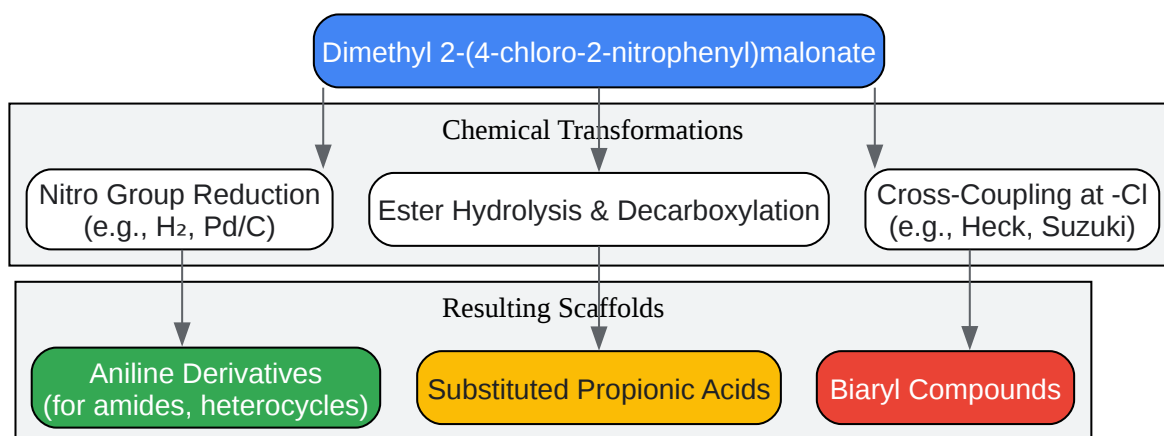
The malonate enolate (nucleophile) attacks the carbon bearing the fluorine atom. The ortho-nitro group is critical here, as it stabilizes the negative charge of the intermediate (a Meisenheimer complex) through resonance. The subsequent loss of the fluoride leaving group re-aromatizes the ring to form the final product.

## Key Applications in Scientific Research

The true value of this compound lies in its role as a versatile intermediate. Its functional groups can be independently or sequentially modified to access a wide array of more complex molecular scaffolds.

## Intermediate for Heterocyclic Synthesis and Drug Discovery

The compound is a foundational element for building molecules with potential biological activity. [1] Its role as a "Protein Degradator Building Block" suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[5]



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Caption: Application pathways for **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**.

- Nitro to Amine Reduction: The nitro group can be readily reduced to a primary amine using standard conditions (e.g., catalytic hydrogenation). This transformation is pivotal, converting the electron-withdrawing group into an electron-donating one and providing a nucleophilic handle for constructing amides or cyclizing to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[8]
- Potential in Oncology and Microbiology: Preliminary investigations suggest the parent scaffold may possess antitumor and antimicrobial properties, making it and its derivatives interesting candidates for further pharmacological screening.[1]

## Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount for ensuring researcher safety. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, the following guidelines are based on best practices for structurally related chemicals like dimethyl malonate and other hazardous laboratory reagents.[9][10][11][12]

## Hazard Summary and Personal Protective Equipment (PPE)

Hazard Category	Recommendation	Source(s)
Eye Contact	Causes serious eye irritation.	[12]
Skin Contact	May cause skin irritation. Avoid contact.	[12]
Inhalation	Avoid breathing dust/vapors. May cause respiratory irritation.	[9][12]
Ingestion	Do not ingest.	[10]

Mandatory PPE:

- Eye Protection: Safety glasses with side-shields or goggles are required. A face shield is recommended.[9][12]
- Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.[9][12]
- Body Protection: Wear a laboratory coat.[12]

## Handling and First Aid Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]
- Safe Handling: Avoid formation of dust and aerosols.[9] Keep away from heat and sources of ignition.[10] Wash hands thoroughly after handling.[10]
- First Aid (In Case of Exposure):
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9][10]
  - Skin: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]
  - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[9]

## Storage Recommendations

- Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
- Storage Temperature: Store at room temperature.[5]

## Conclusion

**Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is more than a simple chemical; it is an enabling tool for chemical innovation. With a molecular weight of 287.65 g/mol, its true significance is found in the strategic placement of its functional groups.[1][2][3][4] These features provide chemists and drug discovery professionals with a reliable and versatile



platform for synthesizing novel compounds with significant potential. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety standards, researchers can effectively unlock the potential of this valuable molecular building block.

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